molecular formula C19H21N3O3 B2618126 (E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2321343-45-5

(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2618126
CAS RN: 2321343-45-5
M. Wt: 339.395
InChI Key: NQPHETUXFXNZBB-FNORWQNLSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Enhancing Intestinal Absorption

Piperine, a compound structurally related to (E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one, has been shown to significantly stimulate gamma-glutamyl transpeptidase activity, enhance the uptake of radiolabelled amino acids, and increase lipid peroxidation in rat jejunal epithelial cells. These effects suggest potential applications in enhancing intestinal absorption and nutrient uptake (Johri et al., 1992).

Crystal Structure and Anti-Fatigue Effects

A series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, have been synthesized, with their crystal structures offering insights into potential binding sites for allosteric modulators of receptors. Additionally, some derivatives exhibited significant anti-fatigue effects, suggesting applications in enhancing physical endurance (Wu et al., 2014).

Corrosion Inhibition

Piperine derivatives have been identified as effective green corrosion inhibitors for iron surfaces, with theoretical studies supporting their utility in protecting metals from corrosion. This application is particularly relevant for industrial processes and materials preservation (Belghiti et al., 2018).

Modulation of Glutamate Receptors

Experimental drugs structurally related to the compound have been found to facilitate glutamatergic transmission in the brain, enhancing the induction of long-term potentiation in the hippocampus. This suggests potential applications in cognitive enhancement and the treatment of memory-related disorders (Stäubli et al., 1994).

Anti-Seizure Effects

Piperine, a compound related to (E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one, has demonstrated anti-seizure properties through activation of the TRPV1 receptor in mice models. This finding indicates potential therapeutic applications in epilepsy and seizure management (Chen et al., 2013).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21-11-16(10-20-21)15-3-2-8-22(12-15)19(23)7-5-14-4-6-17-18(9-14)25-13-24-17/h4-7,9-11,15H,2-3,8,12-13H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPHETUXFXNZBB-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

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